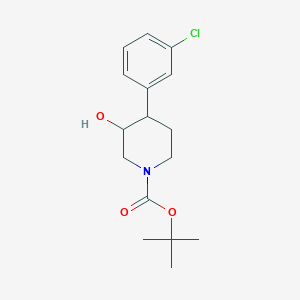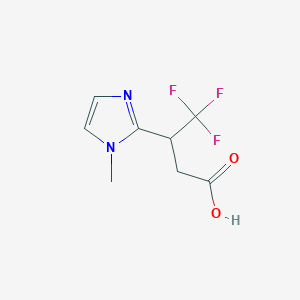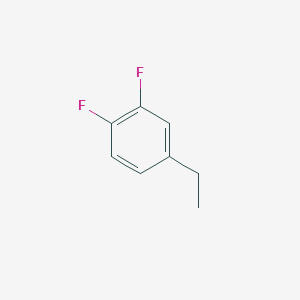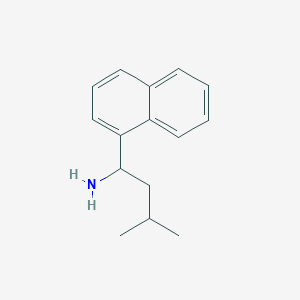![molecular formula C8H16O2 B13232711 [4-(Propan-2-yl)oxolan-2-yl]methanol](/img/structure/B13232711.png)
[4-(Propan-2-yl)oxolan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Propan-2-yl)oxolan-2-yl]methanol: is an organic compound with the molecular formula C₈H₁₆O₂ It features a tetrahydrofuran ring substituted with a propan-2-yl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Propan-2-yl)oxolan-2-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4-(propan-2-yl)butane-1,4-diol. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the tetrahydrofuran ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production. Additionally, purification steps like distillation and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Propan-2-yl)oxolan-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Reagents such as thionyl chloride or phosphorus tribromide are often used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-(Propan-2-yl)oxolan-2-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology: The compound’s derivatives are studied for their biological activity. Researchers investigate their potential as enzyme inhibitors or as part of drug development programs.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic properties. They may serve as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Industrially, the compound is used in the production of specialty chemicals and as a solvent in various chemical processes. Its stability and reactivity make it a valuable component in manufacturing.
Mechanism of Action
The mechanism by which [4-(Propan-2-yl)oxolan-2-yl]methanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or modulating signaling pathways.
Comparison with Similar Compounds
Tetrahydrofuran: A simpler analog without the propan-2-yl and methanol groups.
2-Methyltetrahydrofuran: Similar structure but with a methyl group instead of a propan-2-yl group.
4-Hydroxytetrahydrofuran: Lacks the propan-2-yl group but has a hydroxyl group.
Uniqueness: The presence of both the propan-2-yl and methanol groups in [4-(Propan-2-yl)oxolan-2-yl]methanol provides unique reactivity and potential for derivatization compared to its simpler analogs. This makes it a versatile compound for various synthetic and industrial applications.
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(4-propan-2-yloxolan-2-yl)methanol |
InChI |
InChI=1S/C8H16O2/c1-6(2)7-3-8(4-9)10-5-7/h6-9H,3-5H2,1-2H3 |
InChI Key |
JTQVOIKSBHGBCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(OC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Methylbutoxy)methyl]piperidin-2-one](/img/structure/B13232635.png)
![(Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B13232637.png)

![2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol](/img/structure/B13232658.png)


![3-Methoxy-N-methylspiro[3.3]heptan-1-amine](/img/structure/B13232676.png)
![4-(3-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13232678.png)
amine](/img/structure/B13232685.png)


![Methyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B13232713.png)

![2-Propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13232721.png)
